molecular formula C6H8O3 B1679622 3-(Prop-2-yn-1-yloxy)propanoic acid CAS No. 55683-37-9

3-(Prop-2-yn-1-yloxy)propanoic acid

Cat. No.: B1679622
CAS No.: 55683-37-9
M. Wt: 128.13 g/mol
InChI Key: GMFDYXLFHSFUHE-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yloxy)propanoic acid is an organic compound with the molecular formula C6H8O3. It is characterized by the presence of a carboxylic acid group, an ether linkage, and a terminal alkyne group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Prop-2-yn-1-yloxy)propanoic acid can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with 3-chloropropanoic acid in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques apply. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yloxy)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The terminal alkyne group can be oxidized to form carboxylic acids or ketones.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are common oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) or Lindlar’s catalyst can be used for hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Azides or thioethers.

Scientific Research Applications

3-(Prop-2-yn-1-yloxy)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes through bioorthogonal chemistry.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yloxy)propanoic acid depends on its specific application. In bioorthogonal chemistry, the terminal alkyne group participates in click reactions with azides, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling and tracking biomolecules in living systems.

Comparison with Similar Compounds

Similar Compounds

    Propargyl-PEG1-acid: Similar structure with a polyethylene glycol (PEG) linker.

    Propargyl-PEG2-acid: Contains a longer PEG linker.

    3-(2-Propynyloxy)propanoic acid: Another name for the same compound.

Uniqueness

3-(Prop-2-yn-1-yloxy)propanoic acid is unique due to its combination of a carboxylic acid group, an ether linkage, and a terminal alkyne group. This combination allows for versatile reactivity and applications in various fields, particularly in bioorthogonal chemistry and materials science.

Properties

IUPAC Name

3-prop-2-ynoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-4-9-5-3-6(7)8/h1H,3-5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFDYXLFHSFUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302043
Record name 3-(prop-2-yn-1-yloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55683-37-9
Record name 55683-37-9
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Record name 3-(prop-2-yn-1-yloxy)propanoic acid
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Record name 3-(prop-2-yn-1-yloxy)propanoic acid
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Synthesis routes and methods

Procedure details

3-(Prop-2-ynyloxy)propionic acid was prepared from propargyl alcohol and ethyl 3-bromopropionate using methodology analogous to that describing the synthesis of 3-(but-3-yn-1-yloxy)propionic acid (Example XIX).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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